Tuberose lactone

Description

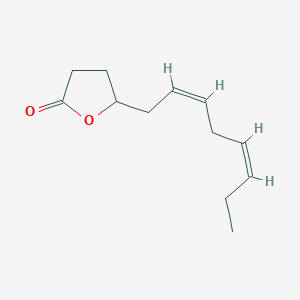

Structure

2D Structure

3D Structure

Properties

CAS No. |

153175-57-6 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- |

InChI Key |

YNHBLISDDXOUDQ-CWWKMNTPSA-N |

SMILES |

CCC=CCC=CCC1CCC(=O)O1 |

Isomeric SMILES |

CC/C=C\C/C=C\CC1CCC(=O)O1 |

Canonical SMILES |

CCC=CCC=CCC1CCC(=O)O1 |

density |

0.930-0.938 (15º) |

physical_description |

Light yellow liquid; slight herbaceous aroma |

solubility |

Insoluble in water; soluble in propylene glycol and ethyl acetate soluble (in ethanol) |

Synonyms |

TUBEROSELACTONE |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution

Occurrence in Polianthes tuberosa L. (Tuberose Flowers)

The primary and most well-documented natural source of tuberose lactone is the flower of Polianthes tuberosa L., a perennial plant native to Mexico. The essential oil and absolute extracted from these flowers are highly prized in the fragrance industry. Tuberose absolute is a complex mixture of volatile compounds, and within this intricate matrix, a variety of lactones, including this compound, play a crucial role in defining its characteristic creamy, floral, and slightly fruity scent profile.

Research has identified several unsaturated γ-lactones in tuberose absolute, often in trace amounts ranging from 0.01% to 0.001%. tinkturenpresse.de These include (Z)-5-octen-4-olide, (Z)-5-decen-4-olide, (Z)-6-nonen-4-olide, (Z)-6-dodecen-4-olide, (Z,Z)-6,9-dodecadien-4-olide, and tuberolide. tinkturenpresse.de In addition to these, other lactones such as the saturated (R)-delta-decalactone, (S)-jasmine lactone, and (R)-massoia lactone have also been identified, highlighting the rich lactonic profile of tuberose. tinkturenpresse.de

The following table summarizes the various lactones found in Polianthes tuberosa:

| Lactone Compound | Type | Reference |

| Tuberolactone | Unsaturated δ-lactone | tinkturenpresse.de |

| (Z)-5-Octen-4-olide | Unsaturated γ-lactone | tinkturenpresse.de |

| (Z)-5-Decen-4-olide | Unsaturated γ-lactone | tinkturenpresse.de |

| (Z)-6-Nonen-4-olide | Unsaturated γ-lactone | tinkturenpresse.de |

| (Z)-6-Dodecen-4-olide | Unsaturated γ-lactone | tinkturenpresse.de |

| (Z,Z)-6,9-Dodecadien-4-olide | Unsaturated γ-lactone | tinkturenpresse.de |

| Tuberolide | tinkturenpresse.de | |

| (R)-delta-Decalactone | Saturated δ-lactone | tinkturenpresse.de |

| (S)-Jasmine lactone | Unsaturated δ-lactone | tinkturenpresse.de |

| (R)-Massoia lactone | Unsaturated δ-lactone | tinkturenpresse.de |

The chemical composition of tuberose absolute, including the concentration of this compound, can be influenced by both the specific cultivar of the plant and the geographical location in which it is grown. Studies have indicated differences in the volatile profiles of various tuberose cultivars. For instance, research has shown that "single" flower varieties of tuberose are often more fragrant and may contain a higher percentage of certain volatile compounds compared to "double" flower varieties. chemijournal.com This suggests that the genetic makeup of the cultivar plays a significant role in the biosynthesis and accumulation of aromatic compounds like this compound.

While tuberose is cultivated in various countries, including India, France, Morocco, and Egypt, specific quantitative data directly comparing the concentration of this compound from these different geographic regions is limited in publicly available scientific literature. However, it is widely accepted in the essential oil industry that environmental factors such as climate, soil composition, and altitude can significantly impact the chemical profile of natural extracts. Therefore, it is plausible that the concentration of this compound in tuberose absolute varies depending on its country of origin. Further quantitative analytical studies are needed to fully elucidate the extent of this geographical variation.

Presence in Other Biological Matrices

While Polianthes tuberosa is the definitive source of this compound, the presence of structurally similar lactones in other biological matrices is noteworthy. One such related compound is (Z)-6-dodecen-4-olide, a γ-lactone that has also been identified in tuberose. Interestingly, this lactone is not exclusive to the plant kingdom. It has been found in dairy products, contributing to their creamy and fatty flavor profile. Furthermore, it is secreted as a pheromone by certain even-toed ungulates, such as the Columbian black-tailed deer, where it is believed to play a role in chemical communication.

The occurrence of jasmine lactone and massoia lactone, also found in tuberose, extends to other plant species. Jasmine lactone is a key aromatic component of jasmine oil and is also found in gardenia, mimosa, and honeysuckle. Massoia lactone is primarily derived from the bark of the Massoia tree (Cryptocaria massoia). The shared presence of these lactones across different botanical families suggests common biosynthetic pathways and highlights the intricate chemotaxonomic relationships in the natural world. To date, however, "this compound" itself has not been definitively identified in any other biological matrix besides Polianthes tuberosa.

Comparative Analysis with Related Natural Lactones

This compound belongs to a broader family of natural lactones that are characterized by their cyclic ester structure. A comparative analysis with other lactones found in tuberose, such as jasmine lactone and massoia lactone, reveals both structural similarities and distinct sensory profiles.

Jasmine lactone ((Z)-7-decen-5-olide) is a δ-lactone with a powerful fruity-floral aroma, often described as having notes of peach and apricot. It shares the ten-carbon backbone with some of the lactones found in tuberose but differs in the position of the double bond and the size of the lactone ring.

Massoia lactone ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one) is a δ-lactone known for its distinct coconut-like, creamy, and sweet aroma. Structurally, it also possesses a ten-carbon framework.

The following table provides a comparative overview of these related lactones:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Odor Description | Key Natural Sources |

| Tuberolactone | C10H14O2 | 166.22 | Fruity, coconut, tonka with metallic and fatty aspects | Polianthes tuberosa |

| Jasmine lactone | C10H16O2 | 168.23 | Fatty-fruity, peach, apricot | Jasmine, Tuberose, Gardenia |

| Massoia lactone | C10H16O2 | 168.24 | Sweet, coconut, creamy, milky | Cryptocaria massoia, Tuberose |

The subtle differences in the chemical structures of these lactones, such as the position of the double bond and the stereochemistry, result in their distinct and characteristic aromas. The co-occurrence of these lactones in tuberose flowers contributes to the multifaceted and highly valued fragrance of this plant.

Elucidation of Biosynthetic Pathways

Microbial Biosynthesis of Tuberose Lactone and Related Lactones

The microbial production of this compound and similar lactones is a well-established biotechnological process that typically involves two key stages: the hydroxylation of a fatty acid precursor and its subsequent chain shortening via β-oxidation. mdpi.commdpi.com

The initial and often rate-limiting step in the microbial biosynthesis of lactones is the introduction of a hydroxyl group into an unsaturated fatty acid chain. mdpi.com This is achieved through the action of various microbial enzymes that can catalyze the hydration or oxidation of carbon-carbon double bonds.

The general pathway begins with an unsaturated fatty acid, which is converted into a hydroxy fatty acid. mdpi.com This oxyfunctionalization can be catalyzed by a range of enzymes, including:

Hydratases : Oleate hydratases are enzymes that add water across a double bond. mdpi.com Different microorganisms can hydrate (B1144303) oleic acid and linoleic acid to produce 10-hydroxy fatty acids, which are precursors to lactones like γ-dodecalactone, dairy lactone, and this compound. cnr.it

Lipoxygenases : These enzymes catalyze the peroxidation of polyunsaturated fatty acids. mdpi.com For example, a 13-lipoxygenase-peroxidase pathway is utilized by some yeasts to produce δ-decalactone from linoleic acid. mdpi.com

Cytochrome P450 Monooxygenases (P450s) : These are versatile enzymes capable of hydroxylating fatty acids at various positions. mdpi.com

Peroxygenases : These enzymes use hydrogen peroxide to perform hydroxylation reactions. researchgate.net

For this compound, which is a C12 dodecadien-lactone, the likely precursor is a polyunsaturated C18 fatty acid such as linolenic acid. The enzymatic process introduces a hydroxyl group at a specific carbon, priming the molecule for the next stage of biosynthesis.

Following hydroxylation, the resulting hydroxy fatty acid enters the peroxisomal β-oxidation pathway. mdpi.comnih.gov This is a cyclic metabolic process that systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. nih.govlibretexts.org

The β-oxidation cycle consists of four core reactions catalyzed by three types of enzymes: acyl-CoA oxidase, a multifunctional enzyme (hydratase/dehydrogenase), and a thiolase. mdpi.comnih.gov For an 18-carbon hydroxy fatty acid to become a 12-carbon lactone precursor, it must undergo three complete cycles of β-oxidation. The process continues until a 4-hydroxy or 5-hydroxy acyl-CoA intermediate of the desired chain length is formed. mdpi.com This intermediate is then released from the cycle. The final step is lactonization, where the hydroxyacyl-CoA undergoes intramolecular esterification, often spontaneously under acidic conditions, to form the stable cyclic ester, or lactone. mdpi.com

The amount of lactone produced is influenced by the competition between the β-oxidation pathway continuing to shorten the chain and the release and cyclization of the target hydroxy acid intermediate. nih.gov

The production of this compound and related compounds often employs a two-stage or one-pot process involving different microorganisms for the hydration and β-oxidation steps. cnr.itmdpi.com This is because few non-genetically modified organisms possess high efficiency in both pathways. mdpi.com

Probiotic bacteria are often favored for the initial hydration step due to their "Generally Recognized as Safe" (GRAS) status. cnr.it The oleaginous yeast Yarrowia lipolytica is the most extensively used organism for the β-oxidation step due to its high capacity for fatty acid metabolism. cnr.itmdpi.comscielo.br A recent study demonstrated a one-pot process yielding this compound at concentrations of 0.9 to 1.5 g/L by sequentially using probiotic bacteria for hydration and Y. lipolytica for β-oxidation. cnr.it

| Microorganism | Function | Substrate | Key Lactone Products | Reference |

|---|---|---|---|---|

| Lactobacillus & Bifidobacterium spp. | Hydration of unsaturated fatty acids | Vegetable oils (Linseed, Sunflower) | Hydroxy fatty acid precursors | cnr.it |

| Yarrowia lipolytica | β-oxidation of hydroxy fatty acids | Hydroxy fatty acids | γ-dodecalactone, Dairy lactone, this compound | cnr.itresearchgate.net |

| Micrococcus luteus | One-pot hydration and β-oxidation | Oleic acid | γ-dodecalactone | mdpi.com |

| Mortierella isabellina | Biotransformation | Decanoic acid, Dodecanoic acid | γ-decalactone, γ-dodecalactone | google.com |

| Sporidiobolus salmonicolor | Biotransformation | Oleic acid, Linoleic acid | γ-decalactone, γ-dodecalactone, δ-decalactone | mdpi.com |

Metabolic engineering offers powerful tools to enhance the efficiency and yield of microbial lactone production. mdpi.com Strategies focus on optimizing precursor supply, improving enzymatic conversions, and consolidating pathways into a single host.

Key genetic engineering approaches include:

Pathway Optimization in Y. lipolytica : The β-oxidation pathway in Y. lipolytica can be modified to increase the accumulation of specific lactone precursors. For instance, deleting the gene POX1, which encodes an acyl-CoA oxidase, was found to alter the metabolic flux and impact γ-decalactone production. mdpi.com

Heterologous Gene Expression : To overcome the issue of using potentially pathogenic bacteria for hydration, the genes for fatty acid hydratases can be expressed in safe and robust industrial hosts like Saccharomyces cerevisiae or Escherichia coli. cnr.itmdpi.com

Developing Single-Host Fermentation : A significant goal is to engineer a single yeast strain, like Y. lipolytica, to perform the entire process from a simple carbon source or a non-hydroxylated fatty acid. This involves introducing genes for hydroxylation (e.g., hydratases or P450s) into a strain already efficient at β-oxidation. researchgate.netfrontiersin.org For example, engineered Y. lipolytica strains have successfully produced γ-dodecalactone from oleic acid and δ-decalactone from linoleic acid. researchgate.net Overexpressing desaturase enzymes can also increase the availability of key precursors like linoleic and linolenic acid. nih.govfrontiersin.org

| Organism | Genetic Modification | Target Pathway/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Deletion of acyl-CoA oxidase genes (e.g., POX genes) | β-oxidation | Altered metabolic flux to improve accumulation of specific lactone precursors. | mdpi.comnih.gov |

| Escherichia coli | Overexpression of fatty acid hydratase from Lactobacillus plantarum | Fatty Acid Hydration | High-yield production of 10-hydroxy-cis-12-octadecenoic acid from linoleic acid. | mdpi.com |

| Yarrowia lipolytica | Expression of a bifunctional Δ12/ω3 desaturase | Fatty Acid Desaturation | Increased production of α-linolenic acid, a key precursor for unsaturated lactones. | frontiersin.org |

| Saccharomyces cerevisiae | Overexpression of 2-pyrone synthase and knockout of competing pathways (e.g., PGM2) | Acetyl-CoA metabolism | Increased production of triacetic acid lactone. | escholarship.orgresearchgate.net |

Plant Biosynthetic Routes in Polianthes tuberosa

The floral scent of Polianthes tuberosa is a complex mixture of volatile organic compounds, including benzenoids, terpenoids, and fatty acid derivatives. oup.complos.orgresearchgate.net this compound is one of the key fatty acid-derived components contributing to its unique aroma. ontosight.ai

The direct biosynthetic pathway of this compound in P. tuberosa is not as fully elucidated as microbial routes. However, analysis of the flower's volatile profile and the chemical structure of the lactone provides significant clues.

Precursor Identification : this compound is (Z,Z)-6,9-dodecadien-4-olide, a C12 unsaturated γ-lactone. cnr.it Its structure strongly suggests it is derived from a polyunsaturated fatty acid. Fatty acid derivatives are a known category of volatiles in tuberose flowers, originating from the breakdown and lipoxygenation of lipid membranes. oup.combiotech-asia.org The most likely precursor is α-linolenic acid (C18:3), which possesses the necessary carbon backbone and unsaturation pattern. The proposed pathway would involve enzymatic hydroxylation (likely via a lipoxygenase or similar enzyme) followed by three cycles of β-oxidation and subsequent lactonization, mirroring the processes seen in microbes. Histochemical staining of tuberose flower cuticles has confirmed they are saturated with fatty acid precursor molecules. tubitak.gov.tr

Metabolic Flux Analysis : While no formal 13C-metabolic flux analysis (MFA) studies have been published specifically for this compound biosynthesis in P. tuberosa, several metabolite profiling studies provide insights into the metabolic dynamics. These studies have analyzed the emission of volatile compounds at different floral development stages and at different times of day. oup.comnih.govnih.gov

Research has shown that the emission of scent volatiles, including fatty acid derivatives, increases as the flower matures and exhibits a nocturnal rhythm. oup.comresearchgate.net The highest diversity and quantity of volatiles are often produced during the full bloom stage and at night. oup.com This indicates a dynamic regulation of the metabolic flux, directing primary metabolites from pathways like glycolysis and the shikimic acid pathway towards the synthesis of specialized secondary metabolites, including the fatty acid precursors for lactones. nih.gov A diversion of metabolic resources from benzenoid pathways to flavonoid production has been observed as the flowers age, suggesting a highly regulated and competitive flow of precursors. nih.gov

| Compound Name | Chemical Formula | Reported Contribution to Aroma | Reference |

|---|---|---|---|

| This compound ((Z,Z)-6,9-Dodecadien-4-olide) | C12H18O2 | Key component of tuberose fragrance | cnr.itontosight.ai |

| Undecane | C11H24 | Aliphatic component of floral scent | oup.com |

| Nonanal | C9H18O | Fatty aldehyde component | oup.com |

| Decanal | C10H20O | Fatty aldehyde component | oup.com |

Comparative Biosynthetic Strategies Across Organisms

Lactones are a diverse class of cyclic esters found across the biological kingdoms ontosight.ai. Plants, in particular, synthesize a wide variety of lactones using different biosynthetic logics and precursors. Comparing the probable pathway for this compound with well-established pathways for other lactones highlights these diverse strategies.

This compound is a fatty acid-derived lactone ontosight.ai. Its biosynthesis likely begins with an 18-carbon fatty acid, which is modified and shortened before a final intramolecular esterification (cyclization) forms the lactone ring mdpi.com. This strategy is common for many flavor-active lactones found in fruits like peaches and strawberries, where the concentration of lactones increases as fatty acid precursors decrease during ripening mdpi.com.

In contrast, a very large and well-studied group of plant lactones are the sesquiterpene lactones (STLs), which are characteristic secondary metabolites of the Asteraceae family (e.g., chicory, sunflower) nih.govtandfonline.com. The biosynthesis of STLs follows a completely different route:

Precursor: STLs are derived from the C15 precursor farnesyl diphosphate (B83284) (FPP), which is synthesized via the terpenoid pathway royalsocietypublishing.org. This contrasts with the fatty acid precursor of this compound.

Key Enzymes: The formation of the terpene backbone and subsequent cyclizations are catalyzed by terpene synthases (TPS) and a suite of cytochrome P450 monooxygenases (CYPs) tandfonline.comroyalsocietypublishing.org. For example, the enzyme costunolide (B1669451) synthase (a CYP) is a key enzyme that oxidizes germacrene A acid, leading to a spontaneous lactonization to form costunolide, a central STL intermediate tandfonline.com.

Genetic Organization: In some plants, the genes for specialized metabolite biosynthesis are found in genomic clusters, although this is less common in plants than in microbes tandfonline.com.

This comparison reveals that nature has evolved distinct strategies to construct the lactone motif. The pathway to this compound relies on fatty acid metabolism, a primary metabolic route, while the extensive family of sesquiterpene lactones is a product of the more specialized terpenoid pathway.

Table 2: Comparison of Biosynthetic Strategies for Lactones

| Feature | This compound (Fatty Acid-Derived) | Sesquiterpene Lactones (Terpenoid-Derived) | Reference |

|---|---|---|---|

| Organism Family (Example) | Agavaceae (Polianthes) | Asteraceae (Chicory, Artemisia) | ontosight.airoyalsocietypublishing.org |

| Core Precursor | C18 Fatty Acids (e.g., Linoleic acid) | C15 Farnesyl Diphosphate (FPP) | ontosight.airoyalsocietypublishing.org |

| Initial Metabolic Pathway | Fatty Acid Metabolism (β-oxidation) | Terpenoid Synthesis (MVA/MEP Pathway) | nih.govroyalsocietypublishing.org |

| Key Enzyme Classes | Lipoxygenases, Hydrolases, Dehydrogenases, Cyclases (putative) | Terpene Synthases (TPS), Cytochrome P450s (CYPs) | researchgate.nettandfonline.com |

| Example Intermediate | Hydroxy fatty acid | Germacrene A acid | mdpi.comtandfonline.com |

Chemical Synthesis and Stereochemical Investigations

Total Synthesis Approaches to Tuberose Lactone

The total synthesis of the racemic forms of key tuberose lactones, particularly γ-dodecenolactones, has been achieved through various methodologies. These approaches often focus on constructing the hydroxylated carboxylic acid precursor, which can then undergo cyclization.

One common strategy involves the creation of the carbon skeleton followed by the introduction of the necessary oxygen functionality. For example, a straightforward synthesis of (±)-γ-(Z)-6-dodecenolactone begins with the commercially available (Z)-6-dodecen-1-ol. The alcohol is converted to the corresponding N-propyl-(Z)-6-dodecenamide. Subsequent N-chlorination and thermolytic homolysis in aqueous dioxane, followed by debromination, leads to the formation of the target γ-lactone. cdnsciencepub.com This method showcases a radical cyclization approach to form the lactone ring.

Another approach utilizes organometallic reagents. The synthesis of jasmine lactone and related δ-lactones has been achieved starting from 1,2-cyclohexanedione. This method involves the dye-sensitized photooxygenation of 3-(2-alkenyl)-1,2-cyclohexanediones to generate the lactone structure. acs.org

A versatile synthesis for γ-lactones, including those found in tuberose, employs the reaction of organocuprates with appropriate electrophiles. For instance, the synthesis of (Z)-6-dodecen-4-olide can be achieved through the reaction of a lithium di-(Z)-1-heptenylcuprate with propylene (B89431) oxide. The resulting homoallylic alcohol is then oxidized and cyclized to afford the target lactone.

These total synthesis approaches provide access to the racemic lactones and have been crucial in confirming the structures of the natural products. capes.gov.br

Enantioselective Synthesis of this compound Isomers

The distinct fragrance profiles of the different stereoisomers of tuberose lactones have driven significant research into enantioselective synthetic routes. These methods aim to produce single enantiomers, which is crucial for fragrance applications and for studying bioactivity. The primary strategies employed are chiral pool synthesis and asymmetric catalysis.

The chiral pool approach utilizes readily available, inexpensive enantiopure starting materials from nature, such as amino acids, sugars, or terpenes, to construct the target molecule. wikipedia.org The inherent chirality of the starting material is transferred to the final product.

A notable synthesis of (4S, 6Z)-6-dodecen-4-olide begins with (R)-epichlorohydrin, a common chiral building block. The synthesis involves the condensation of (R)-epichlorohydrin with 1-heptyne (B1330384) using vinylmagnesium chloride to produce an (R)-chlorohydrin intermediate. This intermediate is then reacted with dimethyl malonate, followed by hydrolysis and decarboxylation to yield an (R)-lactone. Finally, a Lindlar hydrogenation of the alkyne functionality furnishes the desired (4S, 6Z)-6-dodecen-4-olide. internationaljournalssrg.org

Another example is the synthesis of (R)-tuberolactone, along with (S)-jasmine lactone and (R)-δ-decalactone, which has been accomplished starting from a chiral precursor derived from a Sharpless asymmetric epoxidation. acs.org This strategy relies on creating a chiral epoxide which is then elaborated through a series of steps to the final lactone product. The use of commercially available (R)-(+)-1,2-epoxyheptane has also been reported as a starting point for the synthesis of massoilactone enantiomers, a related lactone also found in tuberose. tandfonline.com

These methods are effective because they build upon a pre-existing stereocenter, often leading to high enantiomeric purity in the final product.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. york.ac.uk This approach is often more efficient and atom-economical than using stoichiometric chiral reagents.

Another powerful tool in asymmetric catalysis is enzymatic resolution. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. For example, a racemic hydroxy acid precursor to a this compound component could be selectively acylated or deacylated by a lipase, separating the two enantiomers and allowing for the isolation of the desired chiral intermediate. researchgate.net

Asymmetric hydrogenation using chiral metal catalysts, such as those based on Ruthenium-BINAP, can be used to reduce a double bond in a prochiral precursor to create the required stereocenter. This method is particularly useful for the synthesis of saturated lactones or for setting a stereocenter prior to the formation of the lactone ring.

| Catalytic System | Target Lactone Isomer | Key Transformation | Reported Enantiomeric Excess (ee) |

| (R,R)-ProPhenol/Zn(Me)₂ | (R)-Jasmine Lactone | Asymmetric alkynylation of an aldehyde | 95% |

| Lipase (e.g., Novozym 435) | Optically active γ-lactones | Stereoselective acetylation of racemic hydroxy-amides | >99% (for resolved substrate) |

| Ruthenium-based catalysts | Chiral saturated lactones | Asymmetric hydrogenation of unsaturated precursors | >90% |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of naturally occurring lactones is important for exploring structure-activity relationships, particularly concerning fragrance, and for discovering novel scent profiles. google.com

Research has been conducted on the synthesis of various γ-lactone analogues. One study describes a convenient route to (±)-γ-(Z)-6-dodecenolactone and its analogues via the thermolysis of N-chloroamides. This methodology was also applied to prepare analogues with different alkyl chain lengths, demonstrating the flexibility of the approach for creating a library of related compounds. cdnsciencepub.com

The synthesis of δ-valerolactone derivatives with varied substituents at the 3- and 6-positions has also been explored. For instance, analogues featuring cyclopentyl groups have been prepared via the Baeyer-Villiger oxidation of corresponding 2,5-disubstituted cyclopentanones. These derivatives were synthesized to evaluate their fragrance properties, leading to the discovery of novel musk-like scents. google.com

Stereostructure Odor Relationships and Olfactory Perception

Impact of Chirality on Olfactory Perception of Tuberose Lactone Enantiomers

This compound, a key component in the recreation of the tuberose flower's fragrance, possesses a chiral center, leading to the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-(-)-tuberolactone and (S)-(+)-tuberolactone. Research has demonstrated that these enantiomers exhibit distinct olfactory properties, a clear example of enantioselective perception by the human olfactory system. researchgate.net

The (R)-(-)-enantiomer is characterized by a fruity, coconut, and tonka note, which also presents metallic and slightly fatty aspects. leffingwell.com Its base note is described as being fundamentally tuberose lactonic, though it possesses less volume or strength compared to its (S)-(+) counterpart. leffingwell.com However, with respect to the specific tuberose character, the (R)-enantiomer is often perceived as more pleasant than the racemic mixture. leffingwell.com

Conversely, the (S)-(+)-enantiomer presents a heavy, fatty, and less fruity top note. leffingwell.com As it evaporates, its scent profile evolves to become distinctly lactonic, with notes of tuberose and tonka bean. leffingwell.com In terms of sheer volume and intensity, the (S)-(+)-isomer is considerably more potent than the (R)-(-)-enantiomer. leffingwell.com While its general floral note is considered less pleasant, it is more voluminous than the racemate. leffingwell.com

These differences highlight a common principle in fragrance chemistry: the interaction between an odorant molecule and an olfactory receptor is highly stereoselective. researchgate.net The distinct shapes of the (R) and (S) enantiomers lead to different binding affinities and activation patterns of olfactory receptors, resulting in qualitatively and quantitatively different scent perceptions.

Table 1: Olfactory Profile of this compound Enantiomers

| Enantiomer | Odor Description | Key Characteristics |

| (R)-(-)-Tuberolactone | Fruity, coconut, tonka note with metallic and slightly fatty aspects; tuberose lactonic base note. leffingwell.com | Less voluminous but more pleasant tuberose note compared to the racemate. leffingwell.com |

| (S)-(+)-Tuberolactone | Heavy, fatty, and less fruity top note, evolving to lactonic, tuberose, and tonka. leffingwell.com | Much more voluminous/intense than the (R)-enantiomer. leffingwell.com |

Structure-Odor Relationship Studies of this compound and Analogues

The study of molecules structurally related to this compound provides further insight into how specific molecular features correlate with odor perception. One notable analogue is Aerangis lactone (cis-4-methyl-5-decanolide), which is recognized as a principal odor component of certain African orchids and has an aroma reminiscent of tuberose and gardenia flowers, combined with notes of caramel, condensed milk, and coconut. leffingwell.com

The stereochemistry of Aerangis lactone significantly influences its scent profile. The four stereoisomers have been analyzed for their distinct odors:

(4S,5S)-(-)-cis-Aerangis lactone : This is the sole stereoisomer found in the scent of living Aerangis confusa orchids. leffingwell.com Its fragrance is described as being identical to the natural lactonic odor of the flower and is exceptionally potent, with an odor threshold of 0.13 ng. leffingwell.comleffingwell.com

(4R,5R)-(+)-cis-Aerangis lactone : This enantiomer is reminiscent of delta-decalactone (B1670226) and coconut, but its fragrance intensity is much lower than that of the (4S,5S)-isomer, with a threshold of 30 ng. leffingwell.com

(4S,5R)-trans-Aerangis lactone : The odor of this diastereomer is also described as being similar to delta-decalactone and coconut, with an intensity similar to the (4R,5R)-cis enantiomer (threshold of 50 ng). leffingwell.com

(4R,5S)-trans-Aerangis lactone : This isomer possesses the weakest fragrance of all the stereoisomers, with only a slight lactonic character and the highest odor threshold at 100 ng. leffingwell.com

Table 2: Olfactory Profile of this compound Analogues

| Compound | Structure Type | Odor Description | Odor Threshold (ng) |

| (4S,5S)-(-)-cis-Aerangis lactone | Substituted δ-lactone | Tuberose, gardenia, caramel, condensed milk, coconut. leffingwell.com | 0.13 leffingwell.com |

| (4R,5R)-(+)-cis-Aerangis lactone | Substituted δ-lactone | Reminiscent of delta-decalactone and coconut; much weaker. leffingwell.com | 30 leffingwell.com |

| 8-ethyl-1-oxaspiro[4.5]decan-2-one | Spirolactone | Intense, creamy lactone, slightly woody. google.com | Not Available |

| 8-methyl-1-oxaspiro[4.5]decan-2-one | Spirolactone | Creamy-lactone, reminiscent of coumarin, slightly cresylic, less fruity. google.com | Not Available |

Computational Modeling of Conformation and Olfactory Response

Understanding the precise relationship between a molecule's structure and its perceived odor is a primary goal of fragrance research. Computational modeling offers powerful tools to investigate these structure-odor relationships (SORs) at a molecular level. Although the crystal structure of an olfactory receptor has not yet been fully determined, various computational approaches are used to predict how odorant molecules like this compound might behave and interact with these biological targets. researchgate.net

One major challenge is determining the active conformation of a flexible molecule. For volatile compounds that are liquid at room temperature, X-ray crystallography is not feasible. sci-hub.se In such cases, techniques like molecular-beam Fourier-transform microwave (MB-FTMW) spectroscopy can determine gas-phase structures, which can then be correlated with computational calculations and olfactory properties. sci-hub.se

Computational methods, such as ligand-macromolecule docking, are employed to predict the binding affinities of odorants with models of olfactory receptors. doingsts.com These models can be based on related G-protein coupled receptors, like rhodopsin. doingsts.com Such studies aim to identify the "odotope," which is the specific spatial arrangement of an odorant's chemical features that is recognized by an olfactory receptor. neuronresearch.net For lactones, quantitative structure-activity relationship (QSAR) studies have been performed to correlate features like lipophilicity and hydrogen-bond strength with protein-binding properties, which can serve as a proxy for receptor interaction. doingsts.com

However, the complexity of the olfactory system, where one odorant can interact with multiple receptors and one receptor can bind multiple odorants, makes modeling a significant challenge. researchgate.netnih.gov Some studies suggest that a single receptor may even have different binding modes for different ligands, further complicating predictive models. neuronresearch.net Despite these hurdles, computational chemistry remains a vital tool for rational odorant design and for deepening the understanding of the initial molecular events that lead to the perception of scents like that of this compound. sci-hub.se

Advanced Analytical Methodologies for Tuberose Lactone

Chromatographic Techniques for Separation and Identification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of volatile and semi-volatile compounds like tuberose lactone. These techniques offer the high resolution and sensitivity required to isolate and identify the compound from a multitude of other components.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. nih.govresearchgate.net In GC, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known reference standard. nih.gov The mass spectrum of this compound exhibits characteristic fragmentation patterns that are used for its definitive identification. GC-MS is not only used for qualitative analysis but also forms the basis for quantitative assessments. nih.gov The selection of an appropriate GC column, such as a non-polar or mid-polar column (e.g., HP-5), is critical for achieving good separation from other volatile compounds present in the sample matrix. nih.gov

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Lactone Analysis

| Parameter | Setting |

| GC System | TRACE 1610 GC or similar |

| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0-1.2 mL/min |

| Oven Temperature Program | Initial 40°C, ramped to 220-250°C |

| MS System | Triple Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230-280 °C |

| Electron Energy | 70 eV |

| Scan Range | 40-450 Da |

This table presents a generalized set of parameters; specific conditions may be optimized depending on the sample matrix and analytical objectives.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the analysis of volatile compounds from solid or liquid samples, headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is often coupled with GC-MS. researchgate.netresearchgate.net This method involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) of a heated sample vial. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the GC, where the adsorbed analytes are desorbed for analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors that require optimization, such as the type of fiber coating, extraction temperature, extraction time, and sample matrix modifications (e.g., salt addition). mdpi.comuitm.edu.my For instance, a mixture of porous polymers like Porapak or Tenax with graphite (B72142) or charcoal has been found effective for trapping a diverse range of floral volatiles from Polianthes tuberosa. researchgate.net Dichloromethane has been shown to be a more efficient desorption solvent than hexane (B92381) in some applications. researchgate.net

Table 2: Optimization Parameters for HS-SPME of Floral Volatiles

| Parameter | Levels/Options | Optimal Condition Example |

| Fiber Coating | PDMS, DVB/CAR/PDMS, CAR/PDMS | 85 µm CAR/PDMS |

| Extraction Temperature | 30 - 70 °C | 70 °C |

| Extraction Time | 10 - 60 min | 50 min |

| Equilibration Time | 5 - 20 min | 15 min |

| Salt Addition (e.g., NaCl, Na₂SO₄) | 0 - 3 g | 0.75 g Na₂SO₄ |

| Desorption Time | 2 - 5 min | 5 min |

This table provides examples of parameters and optimized conditions based on studies of volatile compounds in plants; specific optimization for this compound is recommended. mdpi.com

Quantitative Analysis and Method Validation

While GC-MS is excellent for identifying this compound, accurate quantification requires a validated analytical method. Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. nih.govmdpi.com The validation process typically evaluates several key parameters as outlined by international guidelines.

For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of this compound at different known concentrations. The peak area of the compound is plotted against its concentration, and a linear regression is applied. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this calibration curve. mdpi.com To improve accuracy, an internal standard—a compound with similar chemical properties to this compound but not present in the sample—is often added to all samples and standards. thermofisher.com

Table 3: Key Method Validation Parameters for Quantitative Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Often determined by spike-recovery experiments. | 90-110% recovery |

| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD ≤ 15% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |

The acceptance criteria can vary depending on the regulatory body and application. nih.govmdpi.com

Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products, including lactones. nih.gov This methodology involves feeding a plant or microorganism a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). oup.comnih.gov The labeled precursor is then metabolized by the organism, and the isotopes are incorporated into downstream products.

By analyzing the final products, such as this compound, using mass spectrometry, researchers can track the path of the labeled atoms through the metabolic network. isotope.com This provides direct evidence of the precursor-product relationships and the sequence of biochemical reactions. For instance, feeding a plant with ¹³C-labeled glucose can reveal whether the carbon backbone of this compound is derived from the primary carbohydrate metabolism. acs.org Similarly, feeding labeled fatty acids can help determine if they are the direct precursors to the lactone, which is often formed through pathways like β-oxidation. diva-portal.orgbiorxiv.org

For example, studies on other lactones have used sodium [1-¹³C,¹⁸O₂]propionate to demonstrate that the lactone ring is formed by the attack of a hydroxyl group onto the carbonyl moiety of an acyclic precursor. nih.gov Such experiments are crucial for understanding how this compound is synthesized in nature, providing fundamental knowledge that can be applied in fields like synthetic biology for the sustainable production of this valuable aroma compound. The pattern of isotope incorporation can distinguish between different potential biosynthetic routes and identify key intermediates in the pathway. acs.org

Ecological Roles and Biological Interactions Non Human Organisms

Role as Semiochemicals in Plant-Insect Communication

Semiochemicals are chemical signals that mediate interactions between organisms. plantprotection.pl In the context of plant-insect communication, volatile organic compounds (VOCs) like tuberose lactone are crucial for attracting pollinators and defending against herbivores. nsf.govnih.gov

The floral scent of tuberose, to which this compound is a key contributor, serves to attract pollinators. tinkturenpresse.de The emission of these volatile compounds often follows a diurnal rhythm, with peak emission occurring after the flower opens to maximize the chances of attracting active pollinators. researchgate.net

Conversely, some lactones can act as repellents to certain insects. Studies on other aliphatic lactones have demonstrated their potential as insect repellents, suggesting a possible defensive role for this compound against non-pollinating insects. researchgate.net The interaction is complex, as some insects have evolved to use plant-derived chemicals as cues for locating mates on host plants. nih.gov The blend of volatile compounds emitted by a plant, including lactones, can influence insect behavior, such as feeding, mating, and egg-laying. plantprotection.plnih.gov

Phytochemical Interactions and Plant Defense Mechanisms

Plants produce a diverse array of secondary metabolites, or phytochemicals, that are not essential for primary metabolic processes but are critical for survival and interaction with the environment. longdom.org These compounds, including lactones, form a key part of the plant's defense system against herbivores and pathogens. longdom.org

The production of these defensive phytochemicals can be either constitutive (always present) or induced in response to an attack. mdpi.comfrontiersin.org For instance, an increase in the concentration of certain phenolic compounds has been linked to nematode resistance in various plants. frontiersin.org While direct evidence for this compound's role in induced defense is still emerging, the presence of lactones in plant tissues is a known defense strategy. mdpi.com Insects have developed mechanisms to detect these chemical defenses, which can deter them from feeding or laying eggs. mdpi.com

Antimicrobial and Biocidal Activities Against Microorganisms

Lactones as a chemical class are recognized for their antimicrobial properties. mdpi.com Research has shown that extracts from tuberose flowers exhibit antimicrobial activity against a range of common pathogens. ijpsr.com

Supercritical CO2 and solvent extracts of tuberose flowers have demonstrated effectiveness against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. ijpsr.com While these extracts contain a mixture of compounds, the presence of lactones is a contributing factor to their antimicrobial potential. mdpi.comontosight.ai The mechanism of action for many lactones, particularly those with an α,β-unsaturated structure, involves irreversible binding to microbial enzymes through Michael addition. mdpi.com

Studies on various lactones have established their minimum inhibitory concentrations (MIC) against different bacterial and fungal strains, highlighting their potential as antimicrobial agents. mdpi.com For instance, certain sesquiterpene lactones have shown significant activity against S. aureus and E. coli. mdpi.com Hydrosols of Polianthes tuberosa have also shown antibacterial activity against Staphylococcus aureus and Salmonella enterica ser. typhimurium. mdpi.com

Table 1: Antimicrobial Activity of Tuberose Extracts

| Microorganism | Activity of Tuberose Extracts |

|---|---|

| Staphylococcus aureus | Active ijpsr.commdpi.com |

| Pseudomonas aeruginosa | Active ijpsr.com |

| Escherichia coli | Active ijpsr.com |

| Candida albicans | Active ijpsr.com |

| Helicobacter pylori | No Activity ijpsr.com |

| Vibrio cholerae | No Activity ijpsr.com |

Nematicidal Properties in Plant Systems

Plant-parasitic nematodes are a significant threat to agriculture, causing substantial crop losses. sci-hub.senih.gov The root-knot nematode, Meloidogyne incognita, is a major pest affecting tuberose cultivation, leading to stunted growth and yield reduction. ijprajournal.comecologyjournal.in

Plants have evolved to produce nematicidal compounds as a defense mechanism. frontiersin.orgnih.gov Some lactones have been identified as having strong activity against nematodes. thieme-connect.de While research specifically isolating the nematicidal effect of this compound is ongoing, the presence of nematicidal compounds in Polianthes tuberosa and related species is documented. For example, intercropping tuberose with marigold has been shown to introduce nematicidal compounds like n-Hexadecanoic acid and 9,12,15-Octadecadienoic acid into the tuberose plant. researchtrend.net

The use of biofumigants, which release nematicidal compounds, has been shown to be an effective strategy for managing nematodes in tuberose. nasspublishing.com Furthermore, certain bacterial agents that are parasitic to nematodes are being explored as a biocontrol method. researchtrend.net Chemical nematicides, some of which are macrocyclic lactones, are also used, though concerns about resistance and environmental impact persist. sci-hub.seresearchgate.net The inherent production of compounds with nematicidal potential, such as lactones, is a critical component of the plant's natural defense against these soil-borne pests. nih.gov

Innovations in Flavor and Fragrance Research Utilizing Tuberose Lactone

Biotechnological Production for Natural Flavor and Fragrance Ingredients

The demand for natural ingredients has propelled the development of biotechnological routes for producing flavor and fragrance compounds like tuberose lactone. researchgate.netacs.org These methods are seen as viable and innovative alternatives to traditional plant extraction, which can be limited by supply and quality inconsistencies. researchgate.netkonikaaromas.com Microbial fermentation, in particular, offers a promising pathway to supplement and enhance the quality of plant-derived chemicals. acs.orgkonikaaromas.com

One of the key biotechnological strategies for producing this compound involves the microbial transformation of fatty acids. researchgate.netacs.org This process typically includes the hydroxylation of unsaturated fatty acids, followed by a limited β-oxidation of the resulting hydroxylated fatty acids. researchgate.netacs.orgkonikaaromas.commedcraveonline.com Oleaginous yeasts, such as Yarrowia lipolytica, are often employed for their ability to use fatty acids as a carbon source and degrade them via the β-oxidation mechanism. mdpi.comcnr.it These microorganisms can convert precursors like hydroxy fatty acids into various valuable lactones. mdpi.com For instance, research has demonstrated that different microorganisms can hydrate (B1144303) oleic and linoleic acid to produce 10-hydroxy fatty acids, which can then be transformed into lactones including this compound. cnr.it

The advantages of microbial biotransformation and biosynthesis are significant, including the potential to produce specific, optically active isomers that can have marked differences in aroma quality and intensity. researchgate.netacs.orgkonikaaromas.commedcraveonline.com This biotechnological approach is considered crucial for the flavor industry as it allows for the production of compounds in their "natural" form, which is preferred by consumers but often not feasible through direct extraction from natural sources. cnr.it Consequently, patented biotechnological processes for lactone production have been developed, primarily focusing on the biotransformation of precursors. mdpi.com

Contribution to Complex Aroma Profiles in Natural Extracts

The aroma of tuberose is a complex mixture of volatile organic compounds, including esters, terpenes, and nitrogenous compounds. oola-lab.comishs.org Key components identified in tuberose absolute include methyl benzoate, methyl salicylate, and benzyl (B1604629) benzoate. tinkturenpresse.deiff.comnesso.com However, it is the presence of various lactones that imparts the characteristic creamy, fruity, and milky facets. alphaaromatics.comboisdejasmin.comblogspot.com

Research has identified several unsaturated γ-lactones in tuberose absolute, including (R)-tuberolactone, (S)-jasmine lactone, and (R)-massoialactone. tinkturenpresse.de Further studies have uncovered other unsaturated γ-lactones, such as (Z)-5-octen-4-olide, (Z)-5-decen-4-olide, and (Z)-6-dodecen-4-olide, present in trace amounts (0.001-0.01%). tinkturenpresse.de Despite their low concentrations, these lactones are believed to contribute significantly to the rich, heavy floral odor, adding creamy, fatty, and tenacious lactonic notes. tinkturenpresse.de The interaction of this compound with other volatile compounds like indole, which adds a heavy floral character, and various esters, creates the multifaceted and narcotic scent that defines tuberose. perfumersworld.comoola-lab.com

Key Volatile Components in Tuberose (Polianthes tuberosa) Aroma Profile

| Compound Class | Specific Compound Examples | Contribution to Aroma |

|---|---|---|

| Lactones | This compound, Jasmine lactone, δ-Decalactone | Creamy, milky, fruity, coconut-like, floral. alphaaromatics.comboisdejasmin.comblogspot.compsecommunity.org |

| Esters | Methyl benzoate, Benzyl acetate, Methyl salicylate | Sweet, fruity, floral. tinkturenpresse.deoola-lab.com |

| Nitrogenous Compounds | Indole, Methyl anthranilate | Heavy, narcotic, sweet floral. tinkturenpresse.deoola-lab.com |

| Terpenoids | Limonene, 1,8-Cineole, α-Terpineol | Citrus, fresh, camphoraceous. tinkturenpresse.de |

Applications in Advanced Flavor and Fragrance Formulations

This compound is a highly valued ingredient in the palette of perfumers and flavorists due to its powerful and diffusive aroma. quinessence.com Its rich, creamy, and sweet-floral character makes it an essential component in creating luxurious and sophisticated fragrances, particularly in floral and oriental compositions. alibrothersperfumer.comalphaaromatics.com It adds depth, complexity, and warmth, and is known for its ability to evoke a sensual and romantic olfactory experience. alibrothersperfumer.comalphaaromatics.com

In perfumery, this compound is often used to build and enhance white floral accords, such as tuberose, gardenia, and jasmine. blogspot.comgivaudan.com It blends well with a wide range of other materials, including other floral absolutes (jasmine, rose, neroli, ylang-ylang), spices (clove, cardamom), citrus oils (bergamot, lemon), and woody notes (sandalwood). perfumersworld.comquinessence.comnaturalalchemy.com.au Even in small amounts, it can impart a creamy, floral warmth to a blend. quinessence.com The lactonic quality is crucial for recreating the natural scent of flowers like tuberose and gardenia, which naturally contain these molecules. blogspot.com

The versatility of lactones allows them to be used for various effects. alphaaromatics.com For example, they can provide a milky, peachy undertone or a woodier character depending on the formulation. blogspot.com The use of this compound and related compounds is a hallmark of many classic and modern perfumes, where they contribute to a memorable and opulent signature. boisdejasmin.com

Sustainable Production and Supply Chain Research

The growing consumer preference for natural and sustainably sourced ingredients has spurred research into green chemistry and more efficient supply chains for aroma compounds like this compound. mdpi.com Traditional chemical synthesis of lactones often involves processes that raise environmental concerns, such as the use of strong acids and the generation of undesirable byproducts. mdpi.com

Biotechnological production via microbial fermentation is considered a more sustainable and efficient alternative. mdpi.com This method often utilizes renewable feedstocks, such as vegetable oils, and employs generally recognized as safe (GRAS) microorganisms. cnr.it Research is focused on optimizing these biotransformation processes to achieve higher yields and make them economically feasible on an industrial scale. researchgate.netcnr.it This includes engineering microorganisms with the ability to synthesize lactones de novo from simple carbohydrates or renewable lipids, which would further reduce reliance on less abundant hydroxy fatty acid precursors. mdpi.com

In addition to production methods, there is a focus on improving the sustainability of the agricultural supply chain for natural tuberose. Companies are establishing traceable and transparent supply chains, often working directly with farmers. iff.comnesso.com These initiatives ensure fair and stable pricing for growers, promote sustainable agricultural practices, and improve the quality of the raw material reaching the extraction facilities. nesso.com Certifications like "For Life" endorse ethical sourcing, respect for ecosystems, and fair working conditions, ensuring the long-term viability of tuberose cultivation. nesso.com Other research explores novel green extraction and synthesis methods, such as electrosynthesis or photocatalysis, to produce lactones with less environmental impact. rsc.orgsurrey.ac.uk

Emerging Research Avenues and Future Perspectives

Integration of Omics Technologies (Genomics, Transcriptomics, and Metabolomics)

The comprehensive analysis of the biological systems of Polianthes tuberosa through "omics" technologies is revolutionizing our understanding of how tuberose lactone and other volatile compounds are produced. By integrating genomics, transcriptomics, and metabolomics, researchers are beginning to map the intricate biochemical pathways responsible for the flower's unique scent.

Transcriptome analysis of Polianthes tuberosa has been instrumental in identifying genes that are active during the flowering stages. nyc.ph Studies have successfully identified thousands of differentially expressed genes, including candidate genes specifically involved in the biosynthesis of terpenes and benzenoids, which are major components of the tuberose floral scent. nyc.ph For instance, one study identified 13 candidate genes for terpene biosynthesis and 17 related to benzenoid biosynthesis. nyc.ph This genetic blueprint provides a roadmap for understanding and potentially manipulating the production of key aroma compounds.

These omics-based approaches are not only crucial for fundamental science but also have practical applications. By comparing the metabolic and transcriptomic profiles of different tuberose cultivars, scientists can identify metabolic markers and understand the genetic basis for variations in scent, paving the way for targeted breeding programs for fragrance enhancement. researchgate.net

Novel Biocatalytic Systems for this compound Production

The demand for natural and sustainably produced flavor and fragrance compounds has spurred the development of innovative biocatalytic systems for this compound synthesis. These methods leverage the metabolic machinery of microorganisms to convert readily available substrates into high-value lactones, offering an alternative to traditional chemical synthesis or extraction from natural sources. medcraveonline.commdpi.com

A significant advancement is the development of one-pot processes that use a sequence of biocatalytic steps. cnr.it One such process involves the biotransformation of vegetable oils into various natural lactones, including this compound ((Z,Z)-6,9-dodecadien-4-olide). cnr.it This multi-step, single-reactor system typically involves:

Lipase-mediated hydrolysis : Triglycerides in vegetable oils are broken down into fatty acids. cnr.it

Bacterial hydration : Probiotic bacteria are used for the specific hydration of unsaturated fatty acids. cnr.it For instance, linoleic and α-linolenic acids can be precursors for this compound. mdpi.com

Yeast-mediated transformation : An oleaginous yeast, such as Yarrowia lipolytica, transforms the resulting hydroxy-fatty acids into the target lactone derivatives through β-oxidation. cnr.it

This approach is highly attractive for industrial applications as it is scalable, can be performed in a single bioreactor, and utilizes microorganisms that are generally recognized as safe (GRAS). cnr.it Microbial biotransformation is an approved pathway for the production of "natural" flavor compounds according to European legislation. mdpi.com

Researchers are also exploring the capabilities of specific microbial strains. For example, Micrococcus luteus has been investigated for its ability to convert oleic acid and other unsaturated fatty acids, with the potential to produce the precursors for this compound. mdpi.com The general pathway involves enzymatic hydration of a fatty acid, followed by β-oxidation and subsequent lactonization. mdpi.com These biotechnological routes address a key bottleneck in lactone production: the limited natural availability of the required hydroxy fatty acid precursors. mdpi.com

| Biocatalytic Step | Description | Microorganism/Enzyme Example | Precursor |

| Hydrolysis | Breakdown of triglycerides from vegetable oils into fatty acids. | Lipase | Vegetable Oil |

| Hydration | Conversion of unsaturated fatty acids to hydroxy fatty acids. | Probiotic Bacteria (Lactobacillus sp.) | Linoleic Acid |

| β-Oxidation & Lactonization | Transformation of hydroxy fatty acids into lactones. | Yarrowia lipolytica | Hydroxy-fatty Acid |

Exploration of Undiscovered Stereoisomers and Analogues

The exploration of stereoisomers and the synthesis of novel analogues of this compound are vibrant areas of research, driven by the quest for new and unique sensory profiles for the perfume and flavor industries. The stereochemistry of a lactone molecule can have a profound impact on its odor characteristics.

For tuberolactone, the two enantiomers possess distinct scent profiles. (R)-(-)-Tuberolactone is described as having a fruity, coconut, and tonka note, while the (S)-(+)-enantiomer has a heavier, fatty top note that becomes more lactonic and voluminous upon evaporation. leffingwell.com This highlights the importance of stereoselective synthesis and analysis in fragrance chemistry.

Research into tuberose absolute has led to the identification of several previously unknown unsaturated γ-lactones, expanding the family of compounds related to this compound. These include (Z)-5-octen-4-olide, (Z)-5-decen-4-olide, (Z,Z)-6,9-dodecadien-4-olide, and the bicyclic 'tuberolide'. capes.gov.br The discovery and synthesis of these naturally occurring analogues provide new targets for fragrance creation.

Furthermore, synthetic chemists are actively designing and creating novel analogues that are not found in nature. For example, various spirolactones have been synthesized for their intense, creamy-lactone qualities, which are particularly desirable in floral fragrance compositions like tuberose and jasmine. google.com Synthetic strategies have also been developed for various α,β-unsaturated δ-lactones, which include structures analogous to tuberolactone. researchgate.net The creation of these analogues allows for a systematic exploration of how modifications to the lactone ring, side chain length, and saturation affect the final aroma, potentially leading to the discovery of compounds with enhanced stability, intensity, or novel scent characteristics.

Advanced Computational Chemistry in Structure-Function Relationships

Advanced computational chemistry is becoming an indispensable tool for understanding the relationship between the molecular structure of this compound and its perceived fragrance. By using computational models, researchers can predict the sensory properties of molecules and rationalize the outcomes of experimental testing, thereby accelerating the discovery of new fragrance ingredients.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this computational approach. QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological or sensory activity. inchem.org For lactones, QSAR can help identify the key structural features—such as the size of the lactone ring or the presence and position of double bonds and substituent groups—that are critical for a specific odor perception. researchgate.net For example, the α,β-unsaturated lactone ring is often found to be significant for certain biological activities. researchgate.net

Molecular modeling techniques, such as Density Functional Theory (DFT), are used to calculate the electronic and structural properties of odorant molecules like this compound with high accuracy. biomedres.us These methods can determine parameters like molecular shape, electrostatic potential, and intramolecular distances. biomedres.us By comparing these computed features across a range of different odorants, it is possible to group molecules with similar structural and electronic characteristics. biomedres.us This clustering can then be correlated with sensory panel data to build models that predict the odor profile of a new molecule based purely on its computed properties. This approach provides a rational basis for understanding the combinatorial and often promiscuous nature of odorant-olfactory receptor interactions, where one receptor may bind to several odorants and one odorant may interact with multiple receptors. biomedres.us

Potential for Bio-inspired Synthesis Strategies

Bio-inspired synthesis represents a forward-thinking approach to chemical manufacturing, aiming to mimic the efficiency, selectivity, and sustainability of nature's own synthetic processes. For a complex molecule like this compound, bio-inspired strategies offer promising routes that can reduce reliance on harsh chemical reagents and complex multi-step procedures.

A prime example of a bio-inspired strategy is the development of fully biocatalytic or chemoenzymatic cascades. acs.org The one-pot, multi-organism system for producing lactones from vegetable oils is a direct inspiration from natural metabolic pathways, where different organisms or enzymes work in concert. cnr.it Researchers are also designing chemoenzymatic routes that combine the best of both worlds: the power of chemical reactions for certain transformations and the high selectivity of enzymes for others. acs.org This has been successfully applied to the synthesis of other complex natural lactones and serves as a blueprint for developing routes to this compound. acs.org

The starting materials for these syntheses are often bio-based, such as fatty acids from vegetable oils or simple platform chemicals like acrolein that can be derived from biomass. cnr.itresearchgate.net Furthermore, the reactions themselves are inspired by enzymatic transformations. For instance, bio-inspired cationic cyclization strategies are being developed to construct complex molecular frameworks found in natural products. researchgate.net Similarly, enzyme-mediated reactions like aerobic oxidative lactonization of diols provide mild and selective methods for forming the lactone ring, mimicking the action of oxidoreductase enzymes in nature. organic-chemistry.org These strategies not only lead to more sustainable and efficient syntheses but also open up possibilities for creating novel analogues by combining biological and chemical building blocks in new ways.

Q & A

Q. What are the standard methodologies for synthesizing tuberose lactone, and how do reaction conditions influence lactone ring formation?

this compound (8-Methyl-1-oxaspiro[4.5]decan-2-one) is synthesized via spirolactonization, where reaction kinetics favor five-membered lactone rings over six-membered structures due to conformational stability of intermediates. Key factors include solvent polarity, temperature, and catalyst selection. For example, epoxide intermediates under acidic conditions promote intramolecular cyclization . Experimental protocols should prioritize kinetic control and spectroscopic validation (e.g., NMR for ring conformation analysis).

Q. How is gas chromatography-mass spectrometry (GC-MS) optimized for identifying this compound in plant extracts?

GC-MS analysis of this compound requires non-polar columns (e.g., DB-5MS) and splitless injection to enhance sensitivity. Solvent extraction with hexane (yield: 0.06–0.16% in tuberose genotypes) precedes derivatization for volatile compound stabilization. Calibration curves using synthetic standards ensure quantification accuracy, while spectral libraries (NIST) confirm lactone identity via fragmentation patterns (e.g., m/z 85 for lactone rings) .

Q. What are the primary challenges in isolating this compound from natural sources, and how are they mitigated?

Low natural abundance (0.06–0.16% in tuberose concrete) and co-elution with terpenoids complicate isolation. Solid-phase extraction (SPE) with C18 cartridges and preparative HPLC (reverse-phase C18 column, isocratic elution with acetonitrile/water) improve purity. Replication of extraction protocols across genotypes (e.g., Prajwal cv.) is critical to address variability .

Advanced Research Questions

Q. How can conflicting GC-MS data on this compound concentrations across genotypes be resolved?

Discrepancies in yield (e.g., 0.11–0.16% in single vs. 0.06–0.09% in double tuberose types) may stem from genetic variability or extraction efficiency. Replicate experiments (n ≥ 5) with ANOVA and post-hoc Tukey tests statistically validate differences. Cross-lab validation using standardized protocols (e.g., ISO 11024:1998) minimizes instrumental bias .

Q. What experimental designs are robust for studying this compound’s role in plant stress responses?

Controlled drought stress assays (e.g., 7–14-day irrigation intervals) monitor lactone accumulation via HPLC. Physiological parameters (stomatal conductance, chlorophyll fluorescence) correlate with lactone levels to assess stress adaptation. For Polianthes tuberosa cultivars like Mexican Single, lactone production increases under moderate water deficit, suggesting osmoregulatory roles .

Q. How does lactone conformation impact its bioactivity in fragrance and plant-microbe interactions?

this compound’s spirolactone structure enhances binding to olfactory receptors (e.g., OR5AN1) via hydrophobic interactions. In microbial assays, lactones disrupt quorum sensing in Pseudomonas spp. through competitive inhibition of acyl-homoserine lactone receptors. Molecular docking simulations (AutoDock Vina) and site-directed mutagenesis validate binding sites .

Methodological Guidance

Designing replication protocols for this compound studies:

- Field trials: Randomize plots (n ≥ 3) with uniform soil pH (6.0–7.0) and organic manure (5 kg/m²) to control edaphic variability .

- Lab assays: Include internal standards (e.g., methyl laitone) during GC-MS to correct for instrument drift .

Addressing data reproducibility in lactone synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.